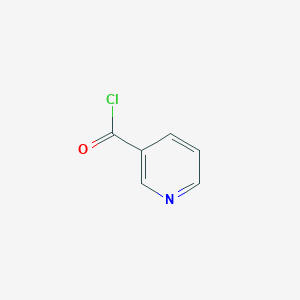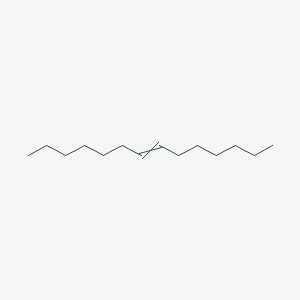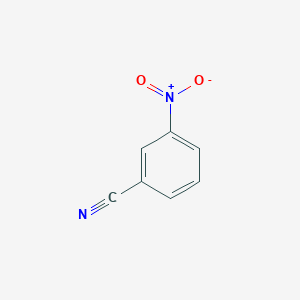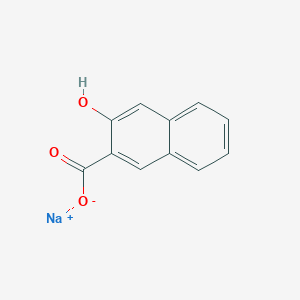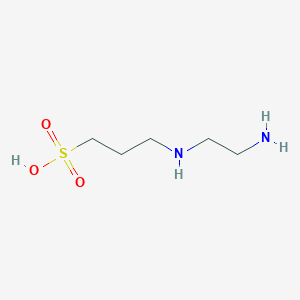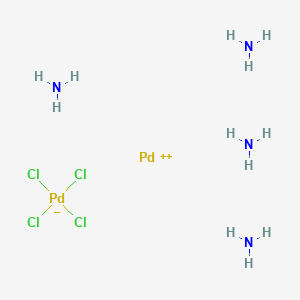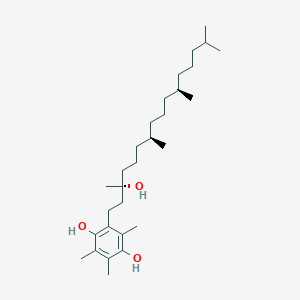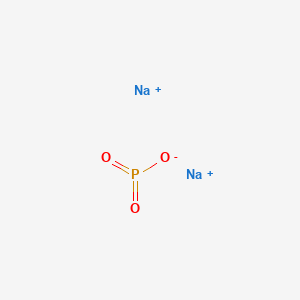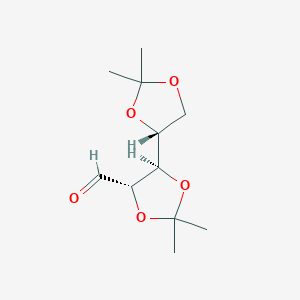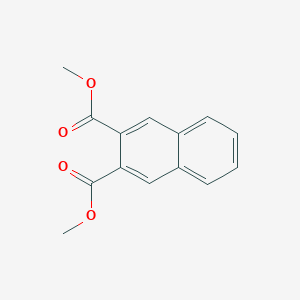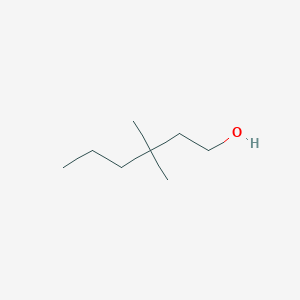
Pyrido(2,3-d)pyrimidine, 2,4-diamino-6-propyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyrido(2,3-d)pyrimidine, 2,4-diamino-6-propyl- is a heterocyclic compound that has been attracting attention in scientific research due to its potential applications in the field of medicine. This compound has been found to exhibit various biological activities, including antitumor, anti-inflammatory, and antibacterial properties.
Mécanisme D'action
The mechanism of action of Pyrido(2,3-d)pyrimidine, 2,4-diamino-6-propyl- is not fully understood. However, studies have suggested that it induces apoptosis in cancer cells by activating the caspase pathway. It also exhibits anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. The antibacterial activity of this compound is believed to be due to its ability to disrupt bacterial cell membranes.
Biochemical and Physiological Effects:
Pyrido(2,3-d)pyrimidine, 2,4-diamino-6-propyl- has been found to have various biochemical and physiological effects. It has been shown to decrease the expression of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha. It also inhibits the growth of cancer cells by inducing apoptosis. Additionally, it has been found to disrupt bacterial cell membranes, leading to bacterial death.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of Pyrido(2,3-d)pyrimidine, 2,4-diamino-6-propyl- is its ability to exhibit multiple biological activities, which makes it a potential candidate for the development of new drugs. Additionally, it has been found to have low toxicity, which is desirable in drug development. However, one limitation of this compound is its low solubility in water, which can make it difficult to work with in lab experiments.
Orientations Futures
There are several future directions for the study of Pyrido(2,3-d)pyrimidine, 2,4-diamino-6-propyl-. One potential direction is the development of new drugs based on this compound for the treatment of cancer, inflammatory diseases, and bacterial infections. Another direction is the investigation of the mechanism of action of this compound, which could lead to a better understanding of its biological activities. Additionally, further studies are needed to determine the optimal dosage and administration of this compound for therapeutic use.
In conclusion, Pyrido(2,3-d)pyrimidine, 2,4-diamino-6-propyl- is a heterocyclic compound that has potential applications in the field of medicine. Its antitumor, anti-inflammatory, and antibacterial properties make it a promising candidate for the development of new drugs. Further studies are needed to fully understand the mechanism of action of this compound and to determine its optimal dosage and administration for therapeutic use.
Méthodes De Synthèse
Pyrido(2,3-d)pyrimidine, 2,4-diamino-6-propyl- can be synthesized through a multi-step process, which involves the reaction of 2,4-diaminopyrimidine with 1,3-dibromopropane, followed by cyclization with sodium ethoxide. The final product is obtained through purification and isolation steps.
Applications De Recherche Scientifique
Pyrido(2,3-d)pyrimidine, 2,4-diamino-6-propyl- has been extensively studied for its potential applications in the field of medicine. It has been found to exhibit antitumor activity by inducing apoptosis in cancer cells. It also has anti-inflammatory properties, which make it a potential candidate for the treatment of various inflammatory diseases. Additionally, it has been shown to possess antibacterial activity against Gram-positive and Gram-negative bacteria.
Propriétés
Numéro CAS |
13502-59-5 |
|---|---|
Formule moléculaire |
C10H13N5 |
Poids moléculaire |
203.24 g/mol |
Nom IUPAC |
6-propylpyrido[2,3-d]pyrimidine-2,4-diamine |
InChI |
InChI=1S/C10H13N5/c1-2-3-6-4-7-8(11)14-10(12)15-9(7)13-5-6/h4-5H,2-3H2,1H3,(H4,11,12,13,14,15) |
Clé InChI |
RDRSASQHGFVEFA-UHFFFAOYSA-N |
SMILES |
CCCC1=CC2=C(N=C(N=C2N=C1)N)N |
SMILES canonique |
CCCC1=CC2=C(N=C(N=C2N=C1)N)N |
Autres numéros CAS |
13502-59-5 |
Synonymes |
6-Propylpyrido[2,3-d]pyrimidine-2,4-diamine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



